molecular formula C8H7ClN4O2 B2771044 Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 2091512-93-3

Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B2771044
CAS RN: 2091512-93-3
M. Wt: 226.62
InChI Key: BDCOONYOJQKABG-UHFFFAOYSA-N
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Description

“Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 2091512-93-3 . It has a molecular weight of 226.62 . It is usually in powder form .


Synthesis Analysis

The synthesis of “Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” and its derivatives is a topic of ongoing research . Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The review article by Samanta et al. discusses the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .


Molecular Structure Analysis

The InChI code for “Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” is 1S/C8H7ClN4O2/c1-15-8(14)4-2-11-7-6(10)12-5(9)3-13(4)7/h2-3H,1H3,(H2,10,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” is a powder with a molecular weight of 226.62 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is in the synthesis of a wide range of heterocyclic compounds. For instance, the compound has been utilized in the synthesis of pyrazolo[4,3-c]pyridin-4(5H)-one, a novel analogue of guanine, showcasing its potential in generating new guanine analogues that could be explored for their biological activities (Ehler, Robins, & Meyer, 1977). Moreover, studies on the synthesis of imidazo[1,2-a]pyridines have demonstrated the compound's role in water-mediated hydroamination and silver-catalyzed aminooxygenation processes, offering insights into environmentally friendly synthetic pathways (Chandra Mohan, Nageswara Rao, & Adimurthy, 2013).

Development of Novel Chemical Reactions

The compound has also been instrumental in the development of novel chemical reactions. The Groebke–Blackburn–Bienaymé multicomponent reaction, for example, has been employed for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, indicating the compound's utility in streamlining synthetic routes to complex molecules (Baenziger, Durantie, & Mathes, 2017). Additionally, the synthesis of imidazo[1,2-a]pyridines using "water-mediated" hydroamination and silver-catalyzed aminooxygenation further exemplifies the compound's contribution to the discovery of new synthetic methods that are both efficient and environmentally benign (Chandra Mohan, Nageswara Rao, & Adimurthy, 2013).

Safety and Hazards

The safety information for “Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The future directions for “Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate” and its derivatives are promising. The imidazo[1,2-a]pyrazine scaffold has been recognized for its wide range of applications in medicinal chemistry . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-15-8(14)4-2-11-7-6(10)12-5(9)3-13(4)7/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCOONYOJQKABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(N=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091512-93-3
Record name methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
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